![molecular formula C14H6ClF3N4S B2380259 3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile CAS No. 321430-65-3](/img/structure/B2380259.png)

3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

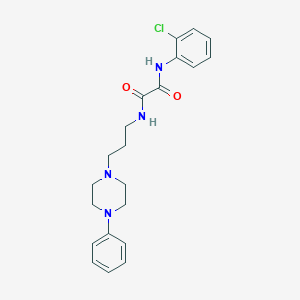

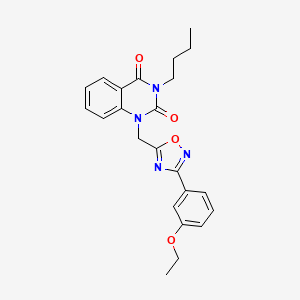

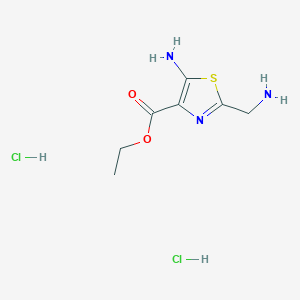

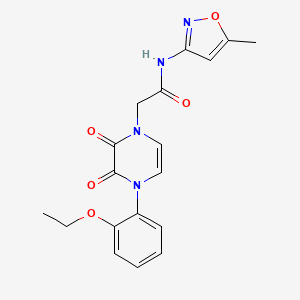

“3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile” is a chemical compound. It’s employed as an intermediate for pharmaceutical . Trifluoromethylpyridine (TFMP) and its derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Structure Analysis

The molecular formula of this compound is C6H4ClF3N2 . The InChI Key is HABKYPVMMHBOIW-UHFFFAOYSA-N . The SMILES representation is NC1=C (Cl)N=CC (=C1)C (F) (F)F .Physical And Chemical Properties Analysis

The compound is slightly soluble in water . The molecular weight is 196.56 g/mol .Applications De Recherche Scientifique

Antianaphylactic Activity

Some derivatives of thieno[2,3-b]pyridine, including 3-amino-thieno[2,3-b]pyridine-2-carbonitriles, have been found to exhibit antianaphylactic activity. These compounds were synthesized and evaluated for their potential use in addressing allergic responses (Wagner et al., 1993).

Synthesis and Derivatives Formation

Various derivatives of thieno[2,3-b]pyridines have been synthesized for different applications, including as intermediates in the production of kinase inhibitors. A study outlined the scalable preparation of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, showcasing their utility in the field of medicinal chemistry (Tumey et al., 2008).

Antimicrobial and Antifungal Activities

Some thieno[2,3-b]pyridine derivatives have shown antimicrobial and antifungal activities, making them candidates for development into new therapeutics. Their structures and biological activities were assessed, highlighting their potential in addressing infectious diseases (El-Essawy et al., 2010).

Cyclization and Bioactivity Analysis

The cyclization of thieno[2,3-b]pyridine derivatives, such as N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, has been studied. These compounds' potential biological activities were also analyzed in silico, providing insights into their possible therapeutic applications (Chigorina et al., 2019).

Synthesis of Fused Heterocycles

The synthesis of new heterocycles based on thieno[2,3-b]pyridine was explored. These heterocycles have potential applications in various fields of chemistry, particularly in the development of novel compounds with specific properties (Bakhite et al., 2005).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Mécanisme D'action

Mode of Action

Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the synthesis of novel molecules, suggesting that this compound may also be involved in complex biochemical reactions .

Pharmacokinetics

Its chemical properties, such as a predicted boiling point of 2457±350 °C and a density of 1429±006 g/cm3, suggest that it may have good bioavailability .

Propriétés

IUPAC Name |

3-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6ClF3N4S/c15-9-2-7(14(16,17)18)5-21-11(9)12-10(20)8-1-6(3-19)4-22-13(8)23-12/h1-2,4-5H,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLYQZCYVASDBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6ClF3N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)

![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)

![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)

![4-butyl-1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2380194.png)

![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)